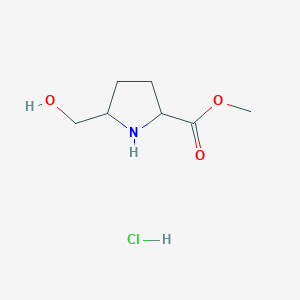
3-(4-Methyl-3-indolyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-3-indolyl)-1-propanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylindole.
Alkylation: The 4-methylindole undergoes alkylation with a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
3-(4-Methyl-3-indolyl)-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-(3-Indolyl)-1-propanamine: Lacks the methyl group on the indole ring.
4-Methylindole: Does not have the propanamine group.
Indole-3-acetic acid: Contains a carboxylic acid group instead of the propanamine group.
Uniqueness
3-(4-Methyl-3-indolyl)-1-propanamine is unique due to the presence of both the methyl group and the propanamine group on the indole ring
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
3-(4-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-9-4-2-6-11-12(9)10(8-14-11)5-3-7-13/h2,4,6,8,14H,3,5,7,13H2,1H3 |
InChIキー |
OFNNDSAJFFRFLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)NC=C2CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


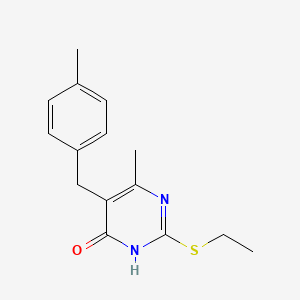
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)


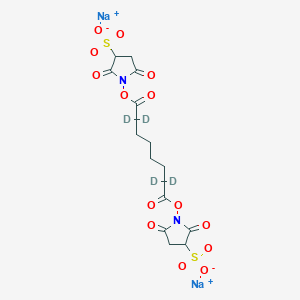

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
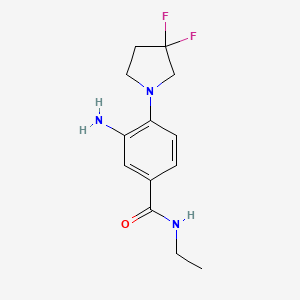
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
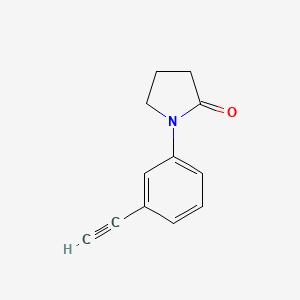
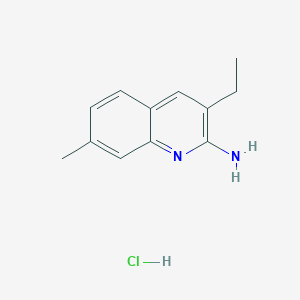
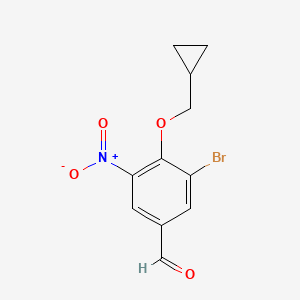
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
